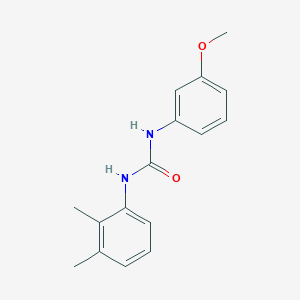![molecular formula C13H13Cl3N4O5 B5255079 N-{2,2,2-trichloro-1-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]ethyl}furan-2-carboxamide](/img/structure/B5255079.png)
N-{2,2,2-trichloro-1-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]ethyl}furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2,2,2-trichloro-1-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]ethyl}furan-2-carboxamide is a complex organic compound that features a furan ring, an imidazole moiety, and a trichloroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,2,2-trichloro-1-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]ethyl}furan-2-carboxamide typically involves multiple steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by nitration to introduce the nitro group.
Attachment of the Trichloroethyl Group: The trichloroethyl group is introduced via the reaction of trichloroacetic acid with an appropriate alcohol or halide under basic conditions.
Coupling with Furan-2-carboxamide: The final step involves coupling the trichloroethyl-imidazole intermediate with furan-2-carboxamide under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2,2,2-trichloro-1-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]ethyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The trichloroethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used.
Hydrolysis: Acidic or basic aqueous solutions are typically employed.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution of Trichloroethyl Group: Formation of various substituted derivatives.
Hydrolysis of Carboxamide: Formation of the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
N-{2,2,2-trichloro-1-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]ethyl}furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Potential use as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of N-{2,2,2-trichloro-1-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that interact with the imidazole and furan moieties.
Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-N-(2,2,2-trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-benzamide
- 2-Methyl-N-(2,2,2-trichloro-1-(3-(3-nitro-phenyl)-thioureido)-ethyl)-benzamide
Uniqueness
N-{2,2,2-trichloro-1-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]ethyl}furan-2-carboxamide is unique due to its combination of a furan ring, an imidazole moiety, and a trichloroethyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
IUPAC Name |
N-[2,2,2-trichloro-1-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl3N4O5/c1-8-17-7-10(20(22)23)19(8)4-6-25-12(13(14,15)16)18-11(21)9-3-2-5-24-9/h2-3,5,7,12H,4,6H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMOUYKCLBRTSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCOC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl3N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)-(2,2,2-trifluoroacetyl)amino]benzoate](/img/structure/B5255008.png)
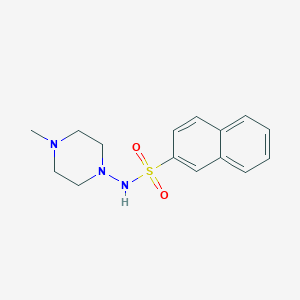
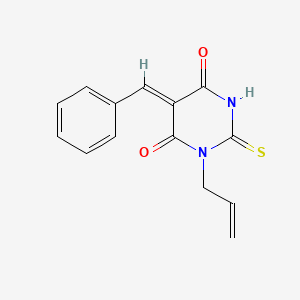
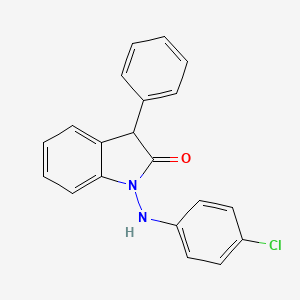
![2-{[benzyl(ethyl)amino]methyl}-4,6-di-tert-butylphenol](/img/structure/B5255028.png)
![3-methyl-N-[(E)-3-(3-methylanilino)-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5255041.png)
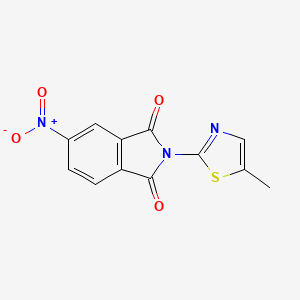
![N-[[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-methyl-1-quinolin-5-ylmethanamine](/img/structure/B5255086.png)
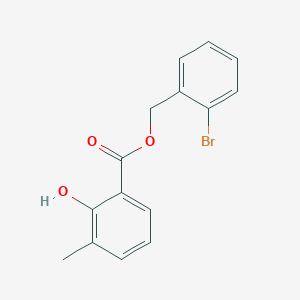
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B5255102.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[3-(3-thienyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5255109.png)
![N-(3,5-dimethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5255110.png)
![7-fluoro-3-methyl-2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-indole](/img/structure/B5255118.png)
